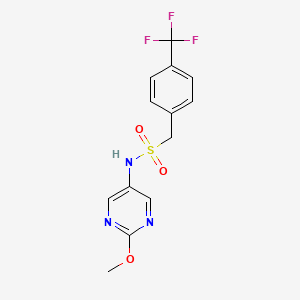

N-(2-methoxypyrimidin-5-yl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-methoxypyrimidin-5-yl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as 'Compound X' in the scientific literature.

Wissenschaftliche Forschungsanwendungen

Microbial Reduction for Chiral Intermediate Synthesis

The compound N-(4-(1-oxo-2-chloroacetyl ethyl) phenyl methane sulfonamide, related to the requested chemical, was investigated for its potential as a chiral intermediate in synthesis processes. Specifically, it was used in the microbial reduction to prepare another compound, which serves as an intermediate for the synthesis of d-sotalol, a beta-receptor antagonist. This study highlights the use of microbial cultures for stereoselective reduction and the potential of such compounds in pharmaceutical synthesis (Patel et al., 1993).

Voltammetric Study in Pharmaceuticals

Nimesulide, which is structurally related to the queried compound, was examined through voltammetric methods for its electrochemical properties. This study provides insights into the electroanalytical behavior of such compounds, particularly focusing on their reducible and oxidizable nature, which is crucial for understanding their interaction in pharmaceutical formulations and their detection in various analytical scenarios (Álvarez-Lueje et al., 1997).

Herbicidal Activity and Environmental Degradation

A derivative of triazolopyrimidine sulfonanilide, similar to the target compound, was developed and tested as an acetohydroxyacid synthase inhibitor, demonstrating significant herbicidal activity. This research is pivotal in agricultural science, indicating the potential of such compounds in developing new herbicides with desired environmental degradation rates (Chen et al., 2009).

Inhibitory Activity in Cholesterol Biosynthesis

A series of methanesulfonamide pyrimidine derivatives, structurally related to the requested compound, were synthesized and evaluated for their ability to inhibit HMG-CoA reductase, an enzyme crucial in cholesterol biosynthesis. This study is important for the development of new cholesterol-lowering drugs, demonstrating the potential therapeutic applications of such compounds (Watanabe et al., 1997).

Wirkmechanismus

Mode of Action

The mode of action of N-(2-methoxypyrimidin-5-yl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide involves the functionalization of the N-aryl C-H bond . This compound has been used in the oxidative olefination of N-(2-(4,5-dihydrooxazol-2-yl)phenyl)amides with arylethenes

Biochemical Pathways

The compound’s role in the ortho C−H functionalization of amides suggests it may influence related biochemical pathways .

Result of Action

The compound’s role in the oxidative olefination of N-(2-(4,5-dihydrooxazol-2-yl)phenyl)amides with arylethenes suggests it may have significant effects at the molecular level .

Eigenschaften

IUPAC Name |

N-(2-methoxypyrimidin-5-yl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F3N3O3S/c1-22-12-17-6-11(7-18-12)19-23(20,21)8-9-2-4-10(5-3-9)13(14,15)16/h2-7,19H,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRCOQOFOWDECDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=N1)NS(=O)(=O)CC2=CC=C(C=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F3N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-Ethoxyphenyl)-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine](/img/structure/B2961026.png)

![(1beta,5beta)-8beta-Hydroxy-2-oxabicyclo[3.3.0]octan-3-one](/img/structure/B2961027.png)

![[3-(Triazol-1-yl)phenyl]methanamine;dihydrochloride](/img/structure/B2961030.png)

![2-[1-[(3,4-Dichlorophenyl)methyl]piperidin-4-yl]oxy-5-fluoropyrimidine](/img/structure/B2961033.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine](/img/structure/B2961035.png)

![Methyl 4-[({[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2961037.png)

![4-[2-(4-Chlorophenoxy)acetyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one](/img/structure/B2961038.png)

![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]thiophene-2-carboxamide](/img/structure/B2961047.png)